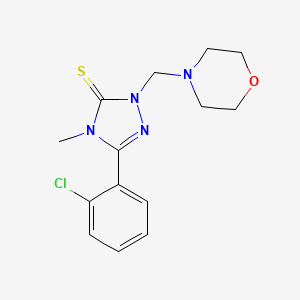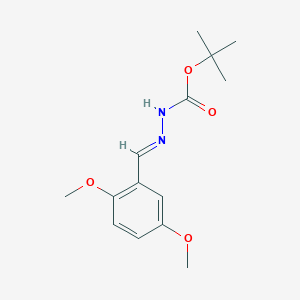![molecular formula C18H12F4N2O2 B11104501 3-[4-(3-Aminophenoxy)-2,3,5,6-tetrafluorophenoxy]aniline](/img/structure/B11104501.png)
3-[4-(3-Aminophenoxy)-2,3,5,6-tetrafluorophenoxy]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(3-Aminophenoxy)-2,3,5,6-tetrafluorophenoxy]aniline is an organic compound with the molecular formula C18H12F4N2O2 and a molecular weight of 364.302 g/mol . This compound is characterized by the presence of multiple fluorine atoms and amino groups, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
The synthesis of 3-[4-(3-Aminophenoxy)-2,3,5,6-tetrafluorophenoxy]aniline typically involves the following steps:
Nitration and Reduction of Arenes: This classical method involves the nitration of arenes followed by reduction to form the desired aniline derivative.
Direct Displacement of Halogens in Haloarenes: This method requires high temperatures to displace halogens in haloarenes, leading to the formation of the target compound.
Copper-Mediated Chemistry: Modern transition-metal-catalyzed processes, such as copper-mediated reactions, are also employed to synthesize this compound.
Chemical Reactions Analysis
3-[4-(3-Aminophenoxy)-2,3,5,6-tetrafluorophenoxy]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
3-[4-(3-Aminophenoxy)-2,3,5,6-tetrafluorophenoxy]aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Mechanism of Action
The mechanism of action of 3-[4-(3-Aminophenoxy)-2,3,5,6-tetrafluorophenoxy]aniline involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms enhance its binding affinity to certain enzymes and receptors, leading to various biological effects. The amino groups facilitate its participation in hydrogen bonding and other interactions, contributing to its overall activity .
Comparison with Similar Compounds
3-[4-(3-Aminophenoxy)-2,3,5,6-tetrafluorophenoxy]aniline can be compared with similar compounds such as:
3-(4-Aminophenoxy)aniline: This compound lacks the fluorine atoms, making it less reactive in certain chemical reactions.
3,4’-Oxydianiline: This compound has a similar structure but differs in the position of the amino groups, affecting its chemical properties and reactivity.
The presence of multiple fluorine atoms in this compound makes it unique, providing enhanced stability and reactivity compared to its analogs.
Properties
Molecular Formula |
C18H12F4N2O2 |
|---|---|
Molecular Weight |
364.3 g/mol |
IUPAC Name |
3-[4-(3-aminophenoxy)-2,3,5,6-tetrafluorophenoxy]aniline |
InChI |
InChI=1S/C18H12F4N2O2/c19-13-15(21)18(26-12-6-2-4-10(24)8-12)16(22)14(20)17(13)25-11-5-1-3-9(23)7-11/h1-8H,23-24H2 |
InChI Key |
IXZJNKFVNVHOGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C(=C(C(=C2F)F)OC3=CC=CC(=C3)N)F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-nitrophenoxy)-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B11104427.png)
![Ethyl 3-amino-4,6-dimethyl-5-(phenylcarbamoyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B11104440.png)
![Ethenyl 3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B11104448.png)
![2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile (non-preferred name)](/img/structure/B11104454.png)
![(1S,2S,3aR)-2-(4-bromophenyl)-1-(2,2-dimethylpropanoyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11104459.png)
![[(3E)-3-(2-acetylhydrazinylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid](/img/structure/B11104469.png)


![Sulfonyldibenzene-4,1-diyl bis[(4-methyl-2-nitrophenyl)carbamate]](/img/structure/B11104482.png)
![2-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}-3-(4-ethylphenyl)quinazolin-4(3H)-one](/img/structure/B11104484.png)
![2-(Methylanilino)-N'~1~-[(E)-1-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11104498.png)
![N-[4-Chloro-3-(trifluoromethyl)phenyl]-1-adamantanecarboxamide](/img/structure/B11104507.png)
![4-Bromo-N'-[(E)-[4-(propan-2-yloxy)phenyl]methylidene]benzohydrazide](/img/structure/B11104515.png)

